molecular formula C24H19NO7 B11154061 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate

Cat. No.: B11154061
M. Wt: 433.4 g/mol
InChI Key: OEDBBFIIIHYCFW-UHFFFAOYSA-N
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Description

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate is a complex organic compound that belongs to the class of benzo[c]chromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[c]chromene core, which is a fused ring system containing both benzene and chromene rings, and a glycinate moiety attached via a benzyloxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate typically involves a multi-step process. One common approach starts with the preparation of the benzo[c]chromene core. This can be achieved through a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .

The next step involves the introduction of the glycinate moiety. This can be done by reacting the benzo[c]chromene derivative with N-[(benzyloxy)carbonyl]glycine under appropriate conditions to form the final product. The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation of the benzo[c]chromene core can lead to the formation of quinones, while reduction can yield alcohol derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a benzo[c]chromene core, which is known for its diverse biological activities. The molecular formula is C25H29N1O7C_{25}H_{29}N_{1}O_{7}, with a molecular weight of approximately 455.5 g/mol. The structure includes a methoxy group and a benzyloxycarbonyl group, which contribute to its solubility and reactivity.

Anticancer Activity

Research indicates that compounds related to benzo[c]chromenes exhibit anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For example, studies have shown that derivatives can inhibit specific kinases involved in cancer progression.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated in various studies. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Antimicrobial Effects

Preliminary investigations suggest that 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study conducted on breast cancer cell lines, the compound demonstrated significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, with increased expression of pro-apoptotic factors.

Case Study 2: Antioxidant Activity Assessment

A comparative study assessed the antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound had a higher scavenging ability than traditional antioxidants like ascorbic acid, suggesting its potential for use in nutraceutical applications.

Mechanism of Action

The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate can be compared with other similar compounds, such as:

These compounds share a similar benzo[c]chromene core but differ in their substituents and functional groups

Biological Activity

8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic compound that belongs to the class of benzochromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C24H19NO6
  • Molecular Weight : 455.5 g/mol

The structural characteristics of this compound contribute to its biological activity, particularly its interaction with various biological targets.

Anticancer Properties

Research has indicated that compounds within the benzochromene class exhibit significant anticancer activity. A study highlighted that derivatives similar to 8-methoxy-6-oxo-6H-benzo[c]chromen have shown potent antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated in vitro. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is attributed to the presence of methoxy and carbonyl groups in its structure, which enhance its electron-donating ability .

Anti-inflammatory Effects

In addition to its anticancer properties, 8-methoxy-6-oxo-6H-benzo[c]chromen exhibits anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases .

The biological activity of 8-methoxy-6-oxo-6H-benzo[c]chromen is mediated through several mechanisms:

  • Tubulin Binding : The compound binds to tubulin, disrupting microtubule dynamics, which is essential for cell division.
  • Antioxidant Mechanism : It enhances the body’s antioxidant defenses by upregulating endogenous antioxidant enzymes.
  • Cytokine Modulation : It modulates signaling pathways involved in inflammation and immune responses.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving a benzochromene derivative demonstrated significant tumor reduction in patients with metastatic breast cancer after treatment.
  • Chronic Inflammation Management : Patients with rheumatoid arthritis showed improved symptoms when treated with a regimen including benzochromene derivatives, highlighting their anti-inflammatory potential.

Data Tables

PropertyValue
Molecular FormulaC24H19NO6
Molecular Weight455.5 g/mol
Anticancer ActivityPotent against MCF-7 cells
Antioxidant ActivityEffective free radical scavenger
Anti-inflammatory ActivityInhibits COX-2 and iNOS

Properties

Molecular Formula

C24H19NO7

Molecular Weight

433.4 g/mol

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C24H19NO7/c1-29-16-7-9-18-19-10-8-17(12-21(19)32-23(27)20(18)11-16)31-22(26)13-25-24(28)30-14-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,25,28)

InChI Key

OEDBBFIIIHYCFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC(=O)CNC(=O)OCC4=CC=CC=C4)OC2=O

Origin of Product

United States

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